molecular formula C16H16ClN5O3S B6519190 4-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 946335-49-5

4-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6519190
CAS No.: 946335-49-5
M. Wt: 393.8 g/mol
InChI Key: XOLDZNYCSHSCLD-UHFFFAOYSA-N
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Description

Chemical Structure & Properties
The compound 4-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide (CAS: 1049367-12-5) features a sulfonamide backbone linked to a tetrazole ring substituted with a 4-ethoxyphenyl group. Its molecular formula is C₂₁H₂₄ClN₇O₂S, with a molar mass of 441.914 g/mol . The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic stability and binding affinity in medicinal chemistry applications, while the ethoxy group contributes to lipophilicity.

Properties

IUPAC Name

4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLDZNYCSHSCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Sulfonamide-Tetrazole Hybrids

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Source
4-Chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide C₂₁H₂₄ClN₇O₂S 441.914 4-Ethoxyphenyl, sulfonamide, tetrazole 1049367-12-5
3-Amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide C₇H₈ClN₆O₂S 240.24 3-Amino, methyl-tetrazole Not Provided
4-Chloro-N-[1-(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzene-1-sulfonamide C₁₉H₂₀ClFN₄O₂S₂ 454.97 Triazole, fluorophenyl, ethyl 338954-01-1
Candesartan Cilexetil C₂₄H₂₀N₆O₃ 440.45 Tetrazolyl-biphenyl, carboxylate 145040-37-5
Key Observations:

Tetrazole vs. Triazole Rings :

  • The target compound’s tetrazole ring (four nitrogen atoms) contrasts with triazole-containing analogs (e.g., CAS 338954-01-1), which have three nitrogen atoms. Tetrazoles generally exhibit higher acidity (pKa ~4.9), enhancing bioavailability in physiological environments .
  • Triazole derivatives (e.g., CAS 338954-01-1) may exhibit altered binding kinetics due to reduced ring strain and hydrogen-bonding capacity .

Fluorophenyl substituents (e.g., CAS 338954-01-1) enhance electronegativity and metabolic stability, reducing oxidative degradation .

Pharmacological Relevance :

  • Candesartan cilexetil (angiotensin II receptor blocker) shares a tetrazole pharmacophore but lacks the sulfonamide group, emphasizing the target compound’s dual functionality in enzyme inhibition .

Functional Group Impact on Bioactivity

  • Sulfonamide Group: Present in all listed compounds, this group is critical for binding to zinc-containing enzymes (e.g., carbonic anhydrase).
  • Ethoxy vs. Methyl Groups : Ethoxy substituents (target compound) offer greater steric bulk and electron-donating effects compared to methyl groups, altering binding pocket interactions .

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